molecular formula C12H9ClN2O4 B11841429 Ethyl 2-chloro-6-nitroquinoline-4-carboxylate CAS No. 55878-86-9

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Cat. No.: B11841429
CAS No.: 55878-86-9
M. Wt: 280.66 g/mol
InChI Key: VIQXZRDQRFDHFL-UHFFFAOYSA-N
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Biological Activity

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with a nitro group and a carboxylate moiety, which are critical for its biological activity. The presence of the nitro group is often associated with enhanced antimicrobial and antitumor activities, making this compound a candidate for further pharmacological exploration.

The mechanism of action of this compound involves interaction with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This interaction can influence cellular pathways related to growth and apoptosis.

Biological Activity

Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit notable antimicrobial properties. The nitro group is particularly significant in enhancing these effects. For example, related quinoline derivatives have been shown to possess activity against various bacterial strains and fungi.

Antitumor Activity : The compound's potential antitumor activity is also noteworthy. The presence of the nitro group has been linked to the inhibition of tumor cell proliferation in vitro. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic signaling pathways.

Case Studies

  • Antimalarial Activity : Research on quinoline derivatives has identified their efficacy against Plasmodium falciparum, the causative agent of malaria. A related compound demonstrated low nanomolar potency in inhibiting the blood stages of the parasite, suggesting that this compound may have similar properties .
  • Cytotoxic Effects on Cancer Cell Lines : In vitro studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of oxidative stress and subsequent apoptosis.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for its therapeutic application. Research indicates that modifications in the chemical structure can enhance solubility and bioavailability, which are critical for effective drug formulation. Studies suggest that optimizing these properties could lead to improved efficacy in vivo .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
AntimalarialPotential efficacy against Plasmodium falciparum
CytotoxicityReduces viability in multiple cancer types

Properties

CAS No.

55878-86-9

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

ethyl 2-chloro-6-nitroquinoline-4-carboxylate

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-11(13)14-10-4-3-7(15(17)18)5-8(9)10/h3-6H,2H2,1H3

InChI Key

VIQXZRDQRFDHFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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